Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride
CAS No.: 1384427-44-4
Cat. No.: VC2872236
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384427-44-4 |
|---|---|
| Molecular Formula | C9H18ClNO3 |
| Molecular Weight | 223.7 g/mol |
| IUPAC Name | methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO3.ClH/c1-12-6-4-9(8(11)13-2)3-5-10-7-9;/h10H,3-7H2,1-2H3;1H |
| Standard InChI Key | YTSMTLNLLFAZIO-UHFFFAOYSA-N |
| SMILES | COCCC1(CCNC1)C(=O)OC.Cl |
| Canonical SMILES | COCCC1(CCNC1)C(=O)OC.Cl |
Introduction
Structural Characteristics and Properties
Molecular Structure
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride features a five-membered pyrrolidine ring with three key functional components: the pyrrolidine nitrogen (as a hydrochloride salt), a methyl carboxylate group, and a 2-methoxyethyl substituent at the 3-position. This structure shares core similarities with methyl pyrrolidine-3-carboxylate hydrochloride, which has a molecular weight of 165.62 g/mol and chemical formula C₆H₁₂ClNO₂ . The addition of the 2-methoxyethyl group creates a more complex molecule with enhanced potential for hydrogen bonding and altered lipophilicity.
The pyrrolidine framework provides conformational rigidity that can be advantageous in receptor binding and enzyme interactions, similar to what has been observed with related compounds such as tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride. This structural feature is particularly relevant for applications in medicinal chemistry where molecular recognition plays a crucial role.
Physical Properties
Based on the properties of similar pyrrolidine derivatives, the following physical characteristics can be anticipated for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | White to off-white crystalline solid | Typical for pyrrolidine hydrochloride salts |
| Approximate Molecular Weight | ~245 g/mol | Calculated from molecular formula |
| Solubility Profile | Highly soluble in polar protic solvents (water, methanol); moderately soluble in DMSO | Characteristic of amine hydrochlorides |
| pH in Aqueous Solution | 2.5-4.0 | Typical for amine hydrochloride salts |
| Hygroscopicity | Moderately hygroscopic | Common for hydrochloride salts of nitrogen-containing compounds |
The hydrochloride salt form significantly enhances water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications where aqueous solubility is advantageous. This property is shared with other pyrrolidine derivatives used in pharmaceutical research.
Chemical Reactivity
The chemical behavior of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride is governed by its functional groups, each contributing distinct reactivity patterns:
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The pyrrolidine nitrogen (as hydrochloride salt): Serves as a potential site for acid-base reactions, with the free base form acting as a nucleophile in various transformations.
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The methyl ester group: Susceptible to hydrolysis, transesterification, and reduction reactions, similar to the reactivity observed in other pyrrolidine-3-carboxylate derivatives.
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The 2-methoxyethyl substituent: Contains an ether functionality that can participate in hydrogen bonding interactions but remains relatively stable under most reaction conditions.
Synthesis and Production
Synthetic Approaches
Several potential synthetic routes can be envisioned for Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride, drawing on established methodologies for similar pyrrolidine derivatives:
Route A: Functionalization of Pyrrolidine-3-carboxylate
This approach would utilize methyl pyrrolidine-3-carboxylate hydrochloride as a starting material, involving:
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Conversion to the free base form
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Deprotonation at the 3-position using a strong base (e.g., LDA, KHMDS)
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Alkylation with 2-methoxyethyl halide
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Salt formation with HCl in an appropriate solvent
This strategy parallels synthetic methods employed for other substituted pyrrolidine-3-carboxylates described in patent literature .
Route B: Michael Addition-Cyclization Sequence
An alternative approach could involve:
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Michael addition of a suitable amine to an α,β-unsaturated ester containing a 2-methoxyethyl group
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Intramolecular cyclization to form the pyrrolidine ring
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Esterification with methanol if needed
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Salt formation with HCl
This methodology shares conceptual similarity with processes described for pyrrolidine-3-carboxylic acids in which asymmetric hydrogenation is employed to control stereochemistry .
Purification and Characterization
The purification of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride would typically involve:
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Recrystallization from appropriate solvent systems (e.g., methanol/diethyl ether)
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Column chromatography for intermediate purification
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Salt formation under controlled conditions to ensure proper stoichiometry
Characterization would employ multiple analytical techniques:
| Analytical Method | Information Provided |
|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, particularly signals for pyrrolidine ring protons (1.8-3.5 ppm), methyl ester (~3.7 ppm), and methoxyethyl groups (~3.3-3.6 ppm) |
| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern analysis |
| IR Spectroscopy | Identification of key functional groups: C=O (~1730-1750 cm⁻¹), C-O-C (~1200-1250 cm⁻¹), N-H stretching vibrations |
| Elemental Analysis | Confirmation of elemental composition matching the theoretical values |
These characterization approaches are similar to those employed for related compounds such as methyl pyrrolidine-3-carboxylate hydrochloride .
Applications in Research and Development
Pharmaceutical Applications
Like other pyrrolidine derivatives, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride has potential applications in pharmaceutical research:
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As a synthetic intermediate: The compound could serve as a building block in the synthesis of more complex drug candidates, particularly those targeting central nervous system disorders, similar to how (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids are utilized .
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CNS active compounds: The pyrrolidine scaffold appears in numerous therapeutics targeting neurological disorders, with the 2-methoxyethyl group potentially enhancing blood-brain barrier penetration.
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Enzyme inhibitors: Substituted pyrrolidines have demonstrated activity as enzyme inhibitors, with the specific substitution pattern of this compound potentially conferring selective inhibitory properties against specific targets.
These applications align with the known uses of structurally related compounds in medicinal chemistry research .
Structure-Activity Relationship Studies
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride offers several structural features that can be leveraged in structure-activity relationship (SAR) studies:
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The pyrrolidine nitrogen: Provides a basic center for potential interactions with acidic residues in biological targets.
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The ester functionality: Serves as a hydrogen bond acceptor and potential site for metabolic transformation.
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The 2-methoxyethyl substituent: Introduces additional hydrogen bonding potential while modulating the lipophilicity profile.
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Stereochemistry considerations: If the compound contains stereogenic centers, different stereoisomers could exhibit significantly different biological activities, similar to the stereochemical importance noted in patented pyrrolidine-3-carboxylic acid derivatives .
Biological Research Applications
In biological research settings, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride may find utility in:
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Receptor binding studies: As a probe to investigate interactions with various receptors, similar to how tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride is utilized in studies involving receptor interactions.
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Enzyme kinetics investigations: As a potential inhibitor or substrate for various enzymes, allowing analysis of binding modes and catalytic mechanisms.
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Pharmacokinetic modeling: As a model compound to study the impact of structural modifications on absorption, distribution, metabolism, and excretion profiles.
These applications leverage the compound's defined structural features and potential for specific molecular interactions.
Reactivity and Chemical Behavior
Key Reactions
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride can participate in several reaction types:
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Acid-base chemistry: The hydrochloride salt can be converted to the free base under basic conditions, which is often a prerequisite for further functionalization of the nitrogen.
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Ester transformations: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. These reactions are similar to those observed with methyl pyrrolidine-3-carboxylate hydrochloride .
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N-functionalization: In its free base form, the pyrrolidine nitrogen can be further derivatized through alkylation, acylation, or sulfonylation reactions.
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Oxidation reactions: The pyrrolidine ring may undergo oxidation to form N-oxide derivatives or ring-opened products under appropriate conditions.
These reaction pathways provide versatility for utilizing this compound in various synthetic applications.
Stability Considerations
Based on the properties of related pyrrolidine derivatives, the following stability considerations would apply to Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride:
| Storage Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2-8°C (refrigeration) | To prevent thermal degradation and hydrolysis reactions |
| Container | Tightly sealed with desiccant | To protect against moisture-induced degradation |
| Light Exposure | Amber containers recommended | To prevent potential photodegradation |
| Long-term Storage | Periodic quality testing advised | To monitor potential degradation over time |
The hydrochloride salt form generally enhances stability compared to the free base by preventing oxidation of the amine and reducing sensitivity to carbon dioxide.
Analytical Methods for Identification and Characterization
Spectroscopic Analysis
Comprehensive spectroscopic analysis of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride would include:
NMR Spectroscopy:
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¹H NMR would show characteristic signals for the pyrrolidine ring protons, methyl ester group, and the 2-methoxyethyl substituent
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¹³C NMR would display signals for the quaternary carbon at the 3-position, the carbonyl carbon of the ester, and the carbon atoms of the 2-methoxyethyl group
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2D techniques (COSY, HSQC, HMBC) would be valuable for complete structural assignment
IR Spectroscopy:
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Characteristic absorption bands would include C=O stretching of the ester (~1730-1750 cm⁻¹), C-O stretching (~1200-1250 cm⁻¹), and N-H stretching if present
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These spectral features would be similar to those observed for related pyrrolidine carboxylate derivatives
Chromatographic Methods
For purity assessment and quality control, several chromatographic approaches would be applicable:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns
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Mobile phase typically consisting of acetonitrile/water mixtures with appropriate buffers
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UV detection at 210-220 nm for compounds lacking strong chromophores
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Gas Chromatography (GC):
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After appropriate derivatization if necessary
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Useful for volatile impurity analysis and potentially for the free base form
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Thin-Layer Chromatography (TLC):
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For reaction monitoring and preliminary purity assessment
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Visualization typically with ninhydrin, Dragendorff's reagent, or UV
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These chromatographic techniques are standard for analysis of pyrrolidine derivatives such as methyl pyrrolidine-3-carboxylate hydrochloride .
Physical Property Determination
Additional analytical methods for physical property characterization would include:
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Differential Scanning Calorimetry (DSC):
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For determination of melting point, phase transitions, and thermal stability
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To identify potential polymorphic forms
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X-Ray Powder Diffraction (XRPD):
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To confirm crystallinity and identify crystal forms
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For comparison with reference standards
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Karl Fischer Titration:
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For precise determination of water content
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Particularly important given the potential hygroscopicity of the hydrochloride salt
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| Parameter | Prediction | Rationale |
|---|---|---|
| Absorption | Moderate oral bioavailability | The hydrochloride salt enhances solubility, while the ester and ether groups provide some lipophilicity |
| Distribution | Moderate volume of distribution | The basic nitrogen center may lead to some tissue binding |
| Metabolism | Susceptible to ester hydrolysis and potential N-dealkylation | Common metabolic pathways for similar structures |
| Excretion | Primarily renal after metabolism | Typical for water-soluble metabolites |
These predictions align with general principles of pharmacokinetics for related nitrogen heterocycles with similar functional groups.
Applications in Drug Discovery
Medicinal Chemistry
In medicinal chemistry, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride could serve multiple roles:
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Building block: As a starting material for constructing libraries of pyrrolidine-based compounds for screening against various targets.
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Pharmacophore element: The pyrrolidine core could serve as a key recognition element in drug design, with the 2-methoxyethyl group providing additional binding interactions.
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Lead optimization: As part of a series of compounds designed to explore structure-activity relationships, similar to how substituted pyrrolidine-3-carboxylic acids have been utilized in developing pharmaceutically active compounds .
Pyrrolidine derivatives have demonstrated utility in medicinal chemistry research across multiple therapeutic areas, particularly for central nervous system disorders .
Synthetic Utility
From a synthetic perspective, Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate hydrochloride offers versatility as:
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Intermediate in multi-step syntheses: The ester functionality provides a handle for further elaboration, while the pyrrolidine nitrogen allows for additional functionalization.
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Scaffold for diversity-oriented synthesis: The core structure can be modified at multiple positions to generate diverse compound libraries.
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Template for stereoselective reactions: If containing stereogenic centers, the compound could serve as a template for stereocontrolled transformations, similar to how stereoselective hydrogenation has been applied to pyrrolidine-3-carboxylic acid derivatives .
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